molecular formula C12H14BrFO2 B12077815 tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate

Cat. No.: B12077815
M. Wt: 289.14 g/mol
InChI Key: YTBZYXOQUUCVIX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromo group, and a fluorophenyl group attached to an acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate typically involves the esterification of 2-(4-bromo-3-fluorophenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetates.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and corresponding hydrocarbons.

Scientific Research Applications

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate involves its interaction with various molecular targets and pathways. The bromo and fluorophenyl groups confer unique electronic properties to the compound, allowing it to participate in specific chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl bromoacetate
  • tert-Butyl 2-bromoacetate
  • Methyl 2-bromo-2-(4-fluorophenyl)acetate

Uniqueness

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate is unique due to the presence of both bromo and fluorophenyl groups, which impart distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications.

Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

tert-butyl 2-(4-bromo-3-fluorophenyl)acetate

InChI

InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3

InChI Key

YTBZYXOQUUCVIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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